REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4](I)=[C:5]([CH3:9])[C:6]=1[CH2:7][OH:8].[Na].[CH3:12][OH:13]>>[CH3:1][C:2]1[S:3][C:4]([O:13][CH3:12])=[C:5]([CH3:9])[C:6]=1[CH2:7][OH:8] |^1:10|
|
Name
|
cupric oxide
|
Quantity
|
0.151 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,4-dimethyl-3-hydroxymethyl-5-iodothiophene
|
Quantity
|
0.0466 mol
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(C1CO)C)I
|
Name
|
|
Quantity
|
0.543 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 80°-82° C. (internal temperature) for 20 hrs
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
with vigorous stirring, then cooled
|
Type
|
ADDITION
|
Details
|
The cold solution was diluted with 150 ml
|
Type
|
FILTRATION
|
Details
|
of methanol, filtered
|
Type
|
ADDITION
|
Details
|
poured into ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether/hexane (ratio 4:1)
|
Type
|
WASH
|
Details
|
The organic layers were washed with 5% sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue which resulted
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(C1CO)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |